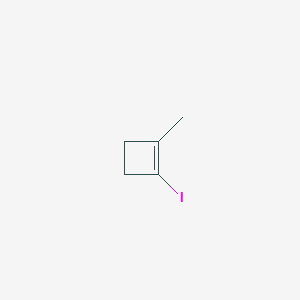![molecular formula C27H38N2O3 B14360322 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate CAS No. 90430-86-7](/img/structure/B14360322.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes an ethoxy group attached to a phenyl ring, which is further connected to a diazenyl group and a tridecanoate ester chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-ethoxyaniline to form the diazonium salt. This intermediate is then coupled with phenol to produce the azo compound. The final step involves esterification with tridecanoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactions.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can interact with cellular components. The ethoxy and tridecanoate groups contribute to its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-(4-Octyloxyphenyl)diazenyl]aniline: Similar structure with an octyloxy group instead of an ethoxy group.
[(Z)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]malononitrile: Contains a diazenyl group and a malononitrile moiety.
4-[(E)-(4-Ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride: Similar azo compound with a benzenediamine group.
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate is unique due to its specific combination of an ethoxy group, diazenyl linkage, and tridecanoate ester chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in dyes, pigments, and potential therapeutic uses.
Propiedades
Número CAS |
90430-86-7 |
|---|---|
Fórmula molecular |
C27H38N2O3 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] tridecanoate |
InChI |
InChI=1S/C27H38N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-27(30)32-26-21-17-24(18-22-26)29-28-23-15-19-25(20-16-23)31-4-2/h15-22H,3-14H2,1-2H3 |
Clave InChI |
YKMGHUDQEFBIBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



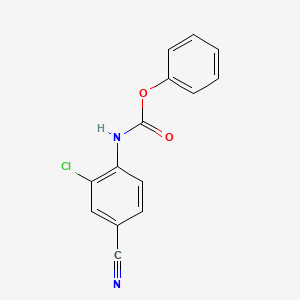
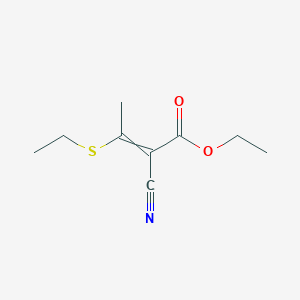
![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)
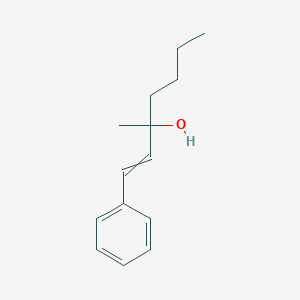


![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
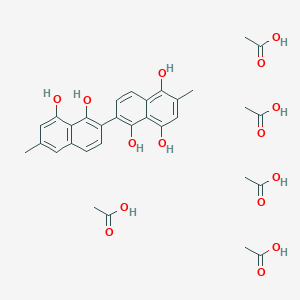
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)
